molecular formula C8H6N2O2S B063877 Methyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 175204-21-4

Methyl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No. B063877
M. Wt: 194.21 g/mol
InChI Key: LRMFSMKHXKDUDG-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

To a suspension of lithium aluminum hydride (215 mg, 5.7 mmol) in diethyl ether (15 mL) at 0° C. was added methyl 2,1,3-benzothiadiazole-5-carboxylate (1.0 g, 5.2 mmol) in one portion. The reaction mixture was allowed to stir at 0° C. for 10 min, then at room temperature for 24 h. Ethyl acetate (30 mL) was added very slowly dropwise at 0° C. The reaction mixture was then added slowly to an aqueous solution of potassium sodium tartrate (30% w/v; 100 mL) and stirred for 2 h. The reaction mixture was diluted with 100 mL of ethyl acetate and the layers were separated. The aqueous layer was re-extracted with ethyl acetate (1×100 mL). The combined organic layers were dried (MgSO4), filtered and evaporated under reduced pressure. The crude product was purified by flash chromatography (silica gel, 25% ethyl acetate in petroleum ether) to give 2,1,3-benzothiadiazole-5-methanol (400 mg, 47% yield) as an orange solid.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[S:8][N:9]=[C:10]2[CH:15]=[C:14]([C:16](OC)=[O:17])[CH:13]=[CH:12][C:11]=12.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(OCC)C.C(OCC)(=O)C>[N:7]1[S:8][N:9]=[C:10]2[CH:15]=[C:14]([CH2:16][OH:17])[CH:13]=[CH:12][C:11]=12 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N=1SN=C2C1C=CC(=C2)C(=O)OC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with ethyl acetate (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel, 25% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N=1SN=C2C1C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.